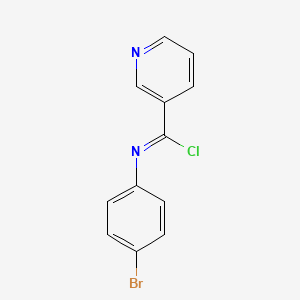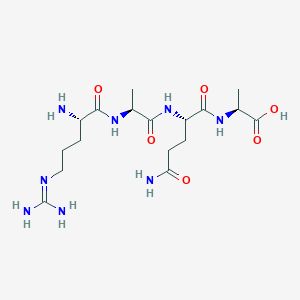![molecular formula C13H15ClN2 B12541592 Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- CAS No. 821777-06-4](/img/structure/B12541592.png)
Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- is an organic compound with the molecular formula C13H15ClN2. This compound is part of the benzonitrile family, which is characterized by the presence of a nitrile group attached to a benzene ring. The compound is notable for its unique structure, which includes a chloro substituent and an ethyl(2-methyl-2-propenyl)amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction, where a chloro-substituted benzonitrile reacts with an amine under basic conditions. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve the ammoxidation of a suitable precursor, such as 2-chlorotoluene, followed by further functionalization to introduce the ethyl(2-methyl-2-propenyl)amino group. The process is optimized for high yield and purity, often involving catalytic processes and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The nitrile group can also play a role in the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorobenzonitrile: Similar in structure but lacks the ethyl(2-methyl-2-propenyl)amino group.
4-Amino-2-chlorobenzonitrile: Contains an amino group instead of the ethyl(2-methyl-2-propenyl)amino group.
2-Aminobenzonitrile: Lacks the chloro substituent and the ethyl(2-methyl-2-propenyl)amino group.
Uniqueness
Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- is unique due to the presence of both the chloro and ethyl(2-methyl-2-propenyl)amino groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
821777-06-4 |
|---|---|
Molekularformel |
C13H15ClN2 |
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
2-chloro-4-[ethyl(2-methylprop-2-enyl)amino]benzonitrile |
InChI |
InChI=1S/C13H15ClN2/c1-4-16(9-10(2)3)12-6-5-11(8-15)13(14)7-12/h5-7H,2,4,9H2,1,3H3 |
InChI-Schlüssel |
USXYPRWSALDBLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(=C)C)C1=CC(=C(C=C1)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine](/img/structure/B12541522.png)

![(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile](/img/structure/B12541536.png)

![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione](/img/structure/B12541546.png)
![Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]-](/img/structure/B12541549.png)
![1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B12541555.png)
![Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-](/img/structure/B12541556.png)
![3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine](/img/structure/B12541573.png)


![Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]-](/img/structure/B12541587.png)
